Sal de ácido ricinoleico

Descripción general

Descripción

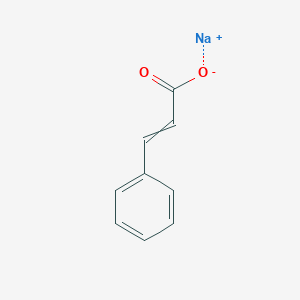

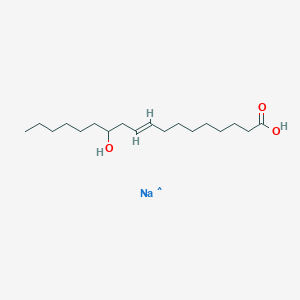

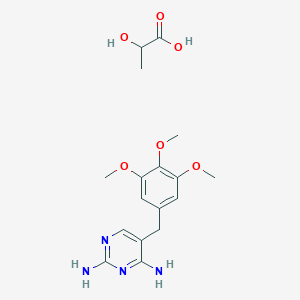

Ricinoleic acid, monosodium salt, (+)- is a derivative of ricinoleic acid, a hydroxylated fatty acid primarily obtained from castor oil. Ricinoleic acid is a C18 fatty acid with a double bond at the C(9) position and a hydroxyl group at the C(12) position, making it a unique compound with various industrial and pharmaceutical applications .

Aplicaciones Científicas De Investigación

Ricinoleic acid, monosodium salt, (+)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of biodegradable polymers and other oleochemical products . In biology and medicine, it has been studied for its antimicrobial, anti-inflammatory, and antiherpetic properties . Industrially, it is used in the production of lubricants, coatings, and cosmetics .

Mecanismo De Acción

Target of Action

Ricinelaidic acid sodium salt primarily targets the Cannabinoid receptor 1 , Cannabinoid receptor 2 , and Transient receptor potential cation channel subfamily V member 1 . These receptors play crucial roles in various physiological processes, including pain sensation, mood, and memory .

Mode of Action

The compound’s interaction with its targets may result in alterations in cell signaling pathways, potentially influencing various physiological responses .

Biochemical Pathways

This pathway is crucial for the biosynthesis of aromatic amino acids in plants and microorganisms .

Pharmacokinetics

It is known that the compound’s bioavailability and stability can be improved by converting it to its sodium salt form .

Result of Action

It is suggested that the compound’s interaction with its targets could lead to changes in cellular signaling, potentially influencing various physiological responses .

Action Environment

The action, efficacy, and stability of Ricinelaidic acid sodium salt can be influenced by various environmental factors. For instance, at a high concentration of sodium ricinoleate, thiophosphoryl trichloride reacts primarily with the alcohol OH group, and the isolated compound contains a sodium acyl group . This suggests that the compound’s action can be influenced by the concentration of other substances in its environment .

Análisis Bioquímico

Biochemical Properties

It is known that it is a major component of the seed oil obtained from the seeds of the castor plant (Ricinus communis L., Euphorbiaceae), the plant that produces ricin

Temporal Effects in Laboratory Settings

Studies are needed to discuss the changes in the effects of this product over time, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ricinoleic acid is typically isolated from castor oil through a process involving fractional precipitation and salting-out techniques. The salting-out approach, which utilizes monobasic alkali salts, has shown better separation efficiency compared to other methods . The process involves the use of a co-solvent system consisting of isopropyl ether and ethanol in a 65:35 v/v ratio, applied at a castor oil to co-solvent system mass to volume ratio of 1:5 .

Industrial Production Methods: Industrial production of ricinoleic acid involves several methods, including mechanical compression, chemical or solvent extraction, aqueous enzymatic extraction, and reactive extraction. The solvent extraction method often uses n-hexane and super-critical carbon dioxide (SC-CO2) for efficient extraction . The hydrolysis of castor oil using the enzyme lipozyme TL IM is considered the most effective technique due to its green chemistry approach .

Análisis De Reacciones Químicas

Types of Reactions: Ricinoleic acid, monosodium salt, (+)- undergoes various chemical reactions, including oxidation, reduction, and substitution. It is also involved in olefin metathesis reactions such as self-metathesis, cross-metathesis, acyclic diene metathesis polymerization, ring-closing metathesis, and ring-opening metathesis .

Common Reagents and Conditions: Common reagents used in these reactions include Grubbs’ catalysts for metathesis reactions, and bases like sodium hydroxide for saponification . The conditions for these reactions vary, with some requiring elevated temperatures and specific catalysts to achieve the desired products.

Major Products Formed: The major products formed from these reactions include dihydroxy unsaturated hydrocarbons, unsaturated diesters, and sebacic acid. Sebacic acid is produced by the cleavage of ricinoleic acid and is used in the preparation of certain nylons .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to ricinoleic acid include lesquerolic acid, ricinelaidic acid, and undecylenic acid . These compounds share structural similarities but differ in their functional groups and specific applications.

Uniqueness: Ricinoleic acid, monosodium salt, (+)- is unique due to its hydroxyl group at the C(12) position and its ability to undergo a wide range of chemical reactions. Its versatility in industrial applications and potential therapeutic benefits make it a valuable compound in various fields .

Propiedades

InChI |

InChI=1S/C18H34O3.Na/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/b12-9+; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEUYFQZJDGDEF-NBYYMMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C/C=C/CCCCCCCC(=O)O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585263 | |

| Record name | PUBCHEM_16219928 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-51-3 | |

| Record name | PUBCHEM_16219928 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1,2,4-triazolo[3,4-A]phthalazine](/img/structure/B18503.png)